2-[1-Benzylbenzimidazol-2-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-Benzylbenzimidazol-2-yl]propan-2-ol is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a benzimidazole ring with a benzyl group and a propan-2-ol moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Benzylbenzimidazol-2-yl]propan-2-ol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is usually synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Benzylation: The benzimidazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of Propan-2-ol Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[1-Benzylbenzimidazol-2-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[1-Benzylbenzimidazol-2-yl]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-Benzylbenzimidazol-2-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. The benzyl group and propan-2-ol moiety can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-[1-Benzylbenzimidazol-2-yl]ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.
2-[1-Benzylbenzimidazol-2-yl]methanol: Contains a methanol group instead of propan-2-ol.
2-[1-Benzylbenzimidazol-2-yl]butan-2-ol: Features a butan-2-ol group instead of propan-2-ol.
Uniqueness
2-[1-Benzylbenzimidazol-2-yl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propan-2-ol moiety enhances its solubility and reactivity compared to its analogs with shorter or longer alkyl chains. This compound’s unique structure makes it a valuable tool for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-17(2,20)16-18-14-10-6-7-11-15(14)19(16)12-13-8-4-3-5-9-13/h3-11,20H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIDZJAUXPXTDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.